molecular formula C8H16OSi B14264187 4-Pentenal, 3-(trimethylsilyl)-, (3S)- CAS No. 167417-67-6

4-Pentenal, 3-(trimethylsilyl)-, (3S)-

Cat. No.: B14264187
CAS No.: 167417-67-6
M. Wt: 156.30 g/mol
InChI Key: VPRKOZRQXUJDIM-MRVPVSSYSA-N
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Description

Conceptual Significance of Chiral Aldehyde Synthons

In the strategic planning of organic synthesis, known as retrosynthetic analysis, complex target molecules are conceptually broken down into simpler, idealized fragments called synthons. A synthon represents a structural unit that can be formed or assembled by a known synthetic operation. Chiral synthons, or "chiral building blocks," are particularly valuable as they are enantiomerically pure fragments that can be incorporated into a larger molecule, transferring their stereochemical information to the final product. This approach is often more efficient than establishing stereocenters late in a synthetic sequence.

Aldehydes are exceptionally useful synthons due to the high reactivity and versatility of the formyl group (-CHO). wikipedia.orgresearchgate.net The carbonyl carbon of an aldehyde is electrophilic and readily undergoes a wide array of chemical reactions, including:

Nucleophilic addition reactions (e.g., with Grignard reagents, organolithiums, enolates) to form new carbon-carbon bonds. wikipedia.org

Reduction to form primary alcohols.

Oxidation to form carboxylic acids.

Wittig-type reactions to produce alkenes. masterorganicchemistry.com

Formation of imines and enamines with amine nucleophiles. wikipedia.orgmasterorganicchemistry.com

When a stereocenter is located adjacent to the aldehyde group (at the α-position), as in chiral α-substituted aldehydes, it can exert significant influence over the stereochemical outcome of these reactions, leading to the formation of new stereocenters with a high degree of predictability. bham.ac.uk This substrate-controlled diastereoselectivity makes chiral aldehydes powerful tools for constructing acyclic and cyclic systems with multiple, well-defined stereocenters. bham.ac.ukuq.edu.au

Strategic Role of Silicon in Stereoselective Organic Transformations

The incorporation of silicon into organic molecules provides a unique and powerful strategy for controlling the stereochemical course of reactions. The trimethylsilyl (B98337) (TMS) group, and other silyl (B83357) groups, are more than mere spectators in a reaction; they actively influence the reactivity and selectivity of nearby functional groups through a combination of steric and electronic effects.

One of the most significant electronic contributions is the β-carbocation stabilizing effect, or α-effect for the silyl group relative to the developing positive charge. The carbon-silicon (C-Si) bond is highly polarizable and can effectively stabilize an adjacent carbocation through hyperconjugation. wikipedia.org This effect is pivotal in electrophilic substitutions of vinylsilanes and allylsilanes, where the silyl group directs the incoming electrophile and ensures the reaction proceeds with a high degree of regioselectivity. wikipedia.orgmcgill.ca

Furthermore, the steric bulk of a silyl group can profoundly influence the facial selectivity of reactions at a neighboring chiral center. In nucleophilic additions to α-silyl aldehydes, the silyl group can act as a bulky directing group, forcing the incoming nucleophile to approach from the less hindered face, thereby controlling the formation of a new stereocenter. This principle is a cornerstone of substrate-controlled diastereoselective synthesis. bham.ac.uk The interplay between the steric demand of the silyl group and its electronic properties allows for fine-tuning of reactivity and selectivity in a wide range of organic transformations.

Overview of (3S)-4-Pentenal, 3-(trimethylsilyl)- as a Versatile Chiral Building Block

(3S)-4-Pentenal, 3-(trimethylsilyl)- is a chiral α-silyl aldehyde that embodies the synthetic potential discussed in the preceding sections. This molecule features a stereogenic center at the α-position to an aldehyde, bearing a trimethylsilyl group and a vinyl group. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structure suggests significant utility as a versatile chiral building block based on the well-established reactivity of its constituent functional groups.

PropertyValue
Compound Name 4-Pentenal, 3-(trimethylsilyl)-, (3S)-
Synonyms (S)-3-(trimethylsilyl)pent-4-enal
Molecular Formula C₈H₁₆OSi
Molecular Weight 156.30 g/mol
Chirality (S) at C3

Plausible Synthetic Routes: The synthesis of chiral α-silyl aldehydes can be challenging due to their potential instability. thieme-connect.de A common strategy involves the asymmetric α-silylation of an aldehyde derivative. One established method utilizes chiral auxiliaries, such as SAMP/RAMP hydrazones. thieme-connect.de In a hypothetical synthesis of (3S)-4-Pentenal, 3-(trimethylsilyl)-, one could envision starting from 4-pentenal, converting it to its (S)-SAMP hydrazone, followed by deprotonation and subsequent quenching with trimethylsilyl chloride. Hydrolysis of the resulting silylated hydrazone would then yield the target chiral α-silyl aldehyde.

Anticipated Reactivity and Synthetic Utility: (3S)-4-Pentenal, 3-(trimethylsilyl)- is a bifunctional molecule with two key reactive sites: the aldehyde and the vinylsilane.

Aldehyde Reactivity: The aldehyde group is expected to undergo a variety of diastereoselective nucleophilic additions. The chiral center at C3, bearing a sterically demanding trimethylsilyl group, would be expected to direct the approach of nucleophiles, leading to the formation of syn or anti products with high selectivity, depending on the reaction conditions and the nature of the nucleophile. bham.ac.uknih.gov This allows for the stereocontrolled synthesis of various acyclic fragments containing adjacent stereocenters.

Vinylsilane Reactivity: The vinylsilane moiety is a stable yet reactive functional group. It is known to undergo highly stereospecific electrophilic substitution reactions, where an electrophile replaces the trimethylsilyl group with retention of the double bond geometry. wikipedia.orgchemtube3d.com This allows the vinyl group to be converted into a variety of other functionalities. For example, reaction with halogens (e.g., I₂) would yield a vinyl iodide, a precursor for cross-coupling reactions. Friedel-Crafts type reactions could introduce aryl or acyl groups. mcgill.ca

The combination of these reactive handles in a single, enantiomerically pure molecule makes (3S)-4-Pentenal, 3-(trimethylsilyl)- a potentially powerful intermediate for the synthesis of complex natural products and other biologically active molecules, where precise control over stereochemistry is paramount.

Properties

CAS No.

167417-67-6

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

(3S)-3-trimethylsilylpent-4-enal

InChI

InChI=1S/C8H16OSi/c1-5-8(6-7-9)10(2,3)4/h5,7-8H,1,6H2,2-4H3/t8-/m1/s1

InChI Key

VPRKOZRQXUJDIM-MRVPVSSYSA-N

Isomeric SMILES

C[Si](C)(C)[C@@H](CC=O)C=C

Canonical SMILES

C[Si](C)(C)C(CC=O)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 4 Pentenal, 3 Trimethylsilyl and Analogs

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a direct and atom-economical approach to chiral molecules. For the synthesis of (3S)-4-Pentenal, 3-(trimethylsilyl)-, several catalytic strategies can be envisioned, primarily focusing on the asymmetric formation of the carbon-silicon bond or the stereoselective functionalization of a prochiral precursor.

Asymmetric Organocatalysis in Chiral α-Silyl Aldehyde Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. While direct α-silylation of aldehydes remains a challenge, organocatalytic strategies involving the conjugate addition of nucleophiles to α,β-unsaturated aldehydes are well-established. nih.govsemanticscholar.org In the context of forming chiral α-silyl aldehydes, a plausible approach involves the use of a chiral amine catalyst, such as a derivative of proline or a diarylprolinol silyl (B83357) ether, to activate an α,β-unsaturated aldehyde towards nucleophilic attack.

The mechanism would likely proceed through the formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and the organocatalyst. This activation lowers the LUMO of the unsaturated system, facilitating the conjugate addition of a silyl nucleophile. Subsequent hydrolysis of the resulting enamine would furnish the desired chiral α-silyl aldehyde. The enantioselectivity of the reaction is dictated by the chiral environment created by the organocatalyst, which directs the approach of the silyl nucleophile to one face of the iminium ion.

While specific examples for the direct asymmetric conjugate silylation of α,β-unsaturated aldehydes using organocatalysis are not extensively documented, the high levels of enantioselectivity achieved in related conjugate additions of other nucleophiles suggest the potential of this methodology. nih.gov

Transition Metal-Catalyzed Stereocontrolled Introduction of Silyl Moieties

Transition metal catalysis provides a versatile platform for the formation of carbon-silicon bonds with high stereocontrol. researchgate.netrsc.org Copper-catalyzed enantioselective conjugate silylation of α,β-unsaturated carbonyl compounds has been shown to be a particularly effective method for the synthesis of chiral β-silyl ketones and esters. nih.govacs.org This methodology can be directly applied to the synthesis of (3S)-4-Pentenal, 3-(trimethylsilyl)- from an appropriate α,β-unsaturated aldehyde precursor.

The catalytic cycle typically involves the reaction of a copper(I) salt with a chiral ligand and a silylborane or silylzinc reagent to generate a chiral copper-silyl nucleophile. This species then undergoes conjugate addition to the α,β-unsaturated aldehyde. The enantioselectivity is controlled by the chiral ligand, which creates a chiral pocket around the copper center, thereby directing the facial selectivity of the addition. A variety of chiral ligands, including those based on N-heterocyclic carbenes (NHCs) and phosphines, have been successfully employed in these transformations. nih.govscispace.com

Table 1: Examples of Copper-Catalyzed Enantioselective Conjugate Silylation of α,β-Unsaturated Carbonyls
SubstrateChiral LigandSilyl SourceYield (%)Enantiomeric Excess (ee, %)Reference
Cyclic EnoneImidazolinium Salt(Dimethylphenylsilyl)pinacolatoboron9598 nih.gov
Acyclic EnoneImidazolinium Salt(Dimethylphenylsilyl)pinacolatoboron9295.5 acs.org
Unsaturated Ester(S,R)-HZNU-PhosEt2ZnGoodup to 85 scispace.com

The data in Table 1, derived from reactions on analogous ketone and ester substrates, highlights the potential for achieving high yields and enantioselectivities in the synthesis of chiral β-silyl aldehydes using this approach.

Chiral Ligand Design and Optimization for Enantioselective Processes

The success of transition metal-catalyzed enantioselective reactions is critically dependent on the design and optimization of the chiral ligand. researchgate.net For the synthesis of (3S)-4-Pentenal, 3-(trimethylsilyl)-, the development of ligands that can effectively control the stereochemical outcome of the conjugate silylation of an α,β-unsaturated aldehyde is paramount.

Key features of successful chiral ligands include:

A well-defined chiral pocket: The ligand should create a sterically and electronically biased environment around the metal center to induce high facial selectivity.

Strong coordination to the metal: This ensures the formation of a stable and well-defined catalytic species.

Tunability: The electronic and steric properties of the ligand should be easily modifiable to allow for optimization for different substrates and reaction conditions.

Examples of ligand classes that have shown promise in copper-catalyzed asymmetric conjugate additions include N-heterocyclic carbenes (NHCs) with chiral backbones and various phosphine-based ligands. nih.govscispace.com The optimization process typically involves screening a library of ligands with systematic variations in their structure to identify the optimal catalyst for a given transformation.

Diastereoselective Synthetic Routes

Diastereoselective methods offer an alternative strategy for the synthesis of chiral molecules, often relying on the influence of a pre-existing stereocenter in the substrate or a covalently attached chiral auxiliary.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.comosi.lv In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed to afford the enantiomerically enriched product.

For the synthesis of (3S)-4-Pentenal, 3-(trimethylsilyl)-, a suitable α,β-unsaturated acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. nih.gov The resulting chiral α,β-unsaturated amide or imide would then be subjected to a diastereoselective conjugate addition of a silyl nucleophile, for example, a silyl cuprate. The steric hindrance provided by the chiral auxiliary would block one face of the double bond, leading to the preferential addition of the silyl group from the less hindered face.

Table 2: Diastereoselective Conjugate Addition of Silyl Cuprates to α,β-Unsaturated Systems with Chiral Auxiliaries
SubstrateChiral AuxiliarySilyl CuprateDiastereomeric Ratio (d.r.)Reference
Cinnamate Ester(1R,2S)-Ephedrine derivativePhMe2Si(2-thienyl)CuLiGood rsc.org
Crotonate Amide(S,S)-(+)-PseudoephedrinePhMe2Si(2-thienyl)CuLiHigh nih.gov

The diastereoselectivity of such reactions can be very high, as indicated by studies on related systems (Table 2). nih.govrsc.org Subsequent removal of the chiral auxiliary would yield the desired chiral β-silyl carboxylic acid, which could then be converted to the target aldehyde.

Substrate-Controlled Diastereoselection in Carbon-Silicon Bond Formation

In substrate-controlled diastereoselection, the stereochemical outcome of a reaction is governed by one or more existing stereocenters within the substrate molecule. researchgate.netnih.gov This approach can be highly effective if a suitable chiral precursor is readily available.

For the synthesis of (3S)-4-Pentenal, 3-(trimethylsilyl)-, one could envision a strategy starting from a chiral aldehyde that already contains a stereocenter at the α- or β-position. For instance, a diastereoselective aldol (B89426) reaction employing a "super silyl" enol ether has been shown to proceed with high syn-selectivity, providing access to α,β-dioxyaldehydes. nih.gov While not a direct route to a β-silyl aldehyde, this demonstrates the power of silyl groups in directing stereochemistry.

A more direct approach could involve the diastereoselective addition of a silyl nucleophile to a chiral α,β-unsaturated aldehyde containing a stereocenter at the γ- or δ-position. The existing stereocenter would influence the conformation of the reactive intermediate, leading to a preferential attack of the silyl group from one face of the double bond. The level of diastereoselectivity would depend on the nature of the substrate, the silyl nucleophile, and the reaction conditions.

Convergent Synthesis Strategies for Complex Silyl-Aldehyde Scaffolds

A hypothetical convergent approach to a γ-chiral silyl-aldehyde scaffold, analogous to (3S)-4-Pentenal, 3-(trimethylsilyl)-, could involve the coupling of two main fragments: a chiral organosilyl nucleophile and a suitable electrophilic partner containing a protected aldehyde functionality.

Fragment A: Chiral Organosilyl Nucleophile

This fragment would contain the crucial trimethylsilyl (B98337) group at the stereogenic center. A potential precursor could be a chiral allyl silane (B1218182). The synthesis of such fragments can be achieved through various asymmetric methods.

Fragment B: Electrophilic Aldehyde Synthon

The second fragment would be an electrophile that introduces the rest of the carbon chain and a masked aldehyde group. A suitable candidate would be an acrolein equivalent or a related three-carbon electrophile with a protected hydroxyl group that can be later oxidized to the aldehyde.

The key coupling step would involve the stereoselective addition of the chiral organosilyl nucleophile (Fragment A) to the electrophilic aldehyde synthon (Fragment B). This reaction would forge the carbon-carbon bond and set the desired stereochemistry. Subsequent deprotection and functional group manipulation would then yield the final silyl-aldehyde scaffold. Strategies involving the semi-pinacol rearrangement have been reported for the formation of quaternary stereogenic centers in polycyclic systems, which tolerate functional groups like silyl ethers. rsc.orgresearchgate.net While not a direct analogue, this demonstrates the principle of coupling complex fragments to generate intricate architectures. rsc.orgresearchgate.net

A plausible reaction sequence is outlined below:

StepReactant 1 (Fragment A)Reactant 2 (Fragment B)Key TransformationProduct
1Chiral Allyl(trimethylsilyl)boronateAcrolein dimethyl acetalAsymmetric AllylationProtected γ-Silyl Homoallylic Alcohol
2Protected γ-Silyl Homoallylic Alcohol-Deprotection/OxidationChiral γ-Silyl Aldehyde

This convergent strategy allows for the late-stage introduction of the sensitive aldehyde functionality and enables the synthesis of a variety of analogs by modifying either of the initial fragments. The success of such a strategy hinges on the ability to control the stereochemistry during the crucial fragment coupling step.

Chemoenzymatic Pathways to Related Chiral Aldehydes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to create efficient and environmentally benign routes to enantiopure compounds. nih.gov For the synthesis of chiral aldehydes related to (3S)-4-Pentenal, 3-(trimethylsilyl)-, enzymatic kinetic resolution and asymmetric bioreduction are particularly powerful strategies.

One chemoenzymatic approach involves the kinetic resolution of a racemic precursor, such as a racemic aryltrimethylsilyl chiral alcohol. nih.gov Lipases are frequently employed for this purpose due to their ability to selectively acylate one enantiomer of an alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov This method provides access to both enantiomers of the chiral silyl-alcohol, which can then be oxidized to the corresponding chiral aldehyde.

A study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols demonstrated the effectiveness of this approach. nih.gov The optimal conditions found for the resolution of m- and p-substituted aryltrimethylsilyl chiral alcohols resulted in high conversions and excellent enantiomeric excesses for both the remaining (S)-alcohol and the (R)-acetylated product. nih.gov

Table 1: Lipase (B570770) Screening for the Kinetic Resolution of a Model Racemic Aryltrimethylsilyl Chiral Alcohol nih.gov

EntryLipase SourceConversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantioselectivity (E)
1Mucor javanicus----
2Candida cylindracea----
3Lipase PS (Pseudomonas cepacia)50>99>99>200
4CAL-B (Candida antarctica lipase B)50>99>99>200
5Aspergillus niger----
6Amano AK (Pseudomonas fluorescens)50>99>99>200

Another powerful chemoenzymatic strategy is the asymmetric reduction of an α,β-unsaturated aldehyde precursor using ene-reductases (ERs). nih.gov These enzymes catalyze the stereoselective reduction of carbon-carbon double bonds in the presence of a nicotinamide (B372718) cofactor. nih.gov For a precursor to (3S)-4-Pentenal, 3-(trimethylsilyl)-, this would involve the reduction of 3-(trimethylsilyl)penta-2,4-dienal. The enzyme would selectively reduce the α,β-double bond to install the chiral center at the C3 position. Ene-reductases have been successfully used in the synthesis of chiral flavor and fragrance compounds, demonstrating their utility in producing enantiopure aldehydes. nih.gov

Research has shown that ene-reductases can reduce α,β-unsaturated aldehydes with high selectivity, leaving other functional groups such as non-activated double bonds and the aldehyde moiety untouched. nih.gov

Table 2: Examples of Ene-Reductase Catalyzed Asymmetric Reductions nih.gov

Ene-Reductase (Source)SubstrateProductEnantiomeric Excess (ee, %)
OPR1 (Lycopersicon esculentum)(E)-Citral(S)-Citronellal>95
OPR3 (Lycopersicon esculentum)(E)-Citral(S)-Citronellal>95
OYE2p (Saccharomyces cerevisiae)(E/Z)-Citral(R)-Citronellal88.8
NemA (Escherichia coli)Neral(S)-Citronellal99

These chemoenzymatic methods offer significant advantages for the synthesis of chiral silyl-aldehydes and their analogs, including mild reaction conditions, high enantioselectivity, and the potential for environmentally friendly processes.

Mechanistic and Reactivity Studies of 3s 4 Pentenal, 3 Trimethylsilyl

Intramolecular Silyl (B83357) Migrations and Rearrangements

The migration of silicon-containing groups within a molecule is a fundamental process in organosilicon chemistry. In the context of (3S)-4-Pentenal, 3-(trimethylsilyl)-, the potential for Brook and retro-Brook type rearrangements is of significant interest due to the proximity of the trimethylsilyl (B98337) group to the carbonyl oxygen.

The Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to the oxygen of a hydroxyl group, typically under basic conditions. nih.gov Conversely, the retro-Brook rearrangement describes the migration of a silyl group from an oxygen atom to a carbon atom. nih.govyoutube.com For a compound like 4-Pentenal, 3-(trimethylsilyl)-, a retro-Brook rearrangement could be envisioned from its corresponding silyl enol ether.

The retro- diva-portal.orglibretexts.org-Brook rearrangement is particularly relevant to structures akin to the enolate or enol ether of 3-(trimethylsilyl)-4-pentenal. Studies on analogous 3-silyl allyloxysilanes have shown that treatment with a strong base, such as s-butyllithium, can induce a diva-portal.orglibretexts.org-O to C silyl migration. diva-portal.orglibretexts.org This process is driven by the formation of a more stable carbanion, which is then trapped to yield a new carbon-silicon bond. youtube.com In the case of the silyl enol ether of (3S)-4-Pentenal, 3-(trimethylsilyl)-, a retro- diva-portal.orglibretexts.org-Brook rearrangement would lead to a bis-silylated intermediate. Detailed investigations into the retro- diva-portal.orglibretexts.org Brook rearrangement of 3-silyl allyloxysilanes have elucidated the formation of unusual 3,3-bissilyl enols. nih.gov

The forward Brook rearrangement in this specific aldehyde is less likely to occur directly from the aldehyde itself. However, if the aldehyde undergoes a reaction that generates a hydroxyl group, such as a nucleophilic addition to the carbonyl, a subsequent Brook rearrangement from the newly formed α-silyl carbinol could be possible. Anionic rearrangements are the most common type of Brook rearrangements observed. nih.gov

A critical aspect of intramolecular silyl migrations is their stereochemical outcome. Research has consistently shown that the migration of a chiral silyl group in a Brook rearrangement proceeds with retention of configuration at the silicon center. nih.govacs.org This stereospecificity is attributed to a pentacoordinate silicon transition state. nih.gov

In the context of retro-Brook rearrangements of chiral substrates, the stereochemical integrity of the migrating silicon group is also maintained. diva-portal.orgdiva-portal.org More significantly for (3S)-4-Pentenal, 3-(trimethylsilyl)-, which has a stereogenic carbon center, is the stereochemical fate of this center and the newly formed silylated carbon. Studies on asymmetric retro- diva-portal.orglibretexts.org-Brook rearrangements have demonstrated that a chirality transfer from a stereogenic silicon center to a carbon atom can occur with high diastereoselectivity and without loss of enantiomeric excess. diva-portal.orglibretexts.orgdiva-portal.org

For a substrate with a pre-existing stereocenter at the carbon from which the silyl group migrates (in a Brook rearrangement), inversion of configuration at that carbon is typically observed. acs.org In a retro-Brook rearrangement involving a chiral carbon center to which the silyl group migrates, the stereochemical outcome at the newly formed stereogenic carbon center can be highly diastereoselective. diva-portal.orgdiva-portal.org For instance, in a related system, a migrating silyl group with an (R)-configuration led to the formation of a new carbon stereocenter with an (S)-configuration. diva-portal.org This suggests that if (3S)-4-Pentenal, 3-(trimethylsilyl)- were to undergo a reaction sequence involving a retro-Brook rearrangement, the stereochemistry at the C3 position would strongly influence the stereochemical outcome of the product.

Rearrangement Type Migrating Group Stereochemistry at Silicon Stereochemistry at Carbon
Brook RearrangementSilyl group from C to ORetentionInversion at the carbon losing the silyl group
Retro-Brook RearrangementSilyl group from O to CRetentionDiastereoselective formation of new C-Si bond

Pericyclic Reactions and Sigmatropic Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, are governed by the principles of orbital symmetry. For (3S)-4-Pentenal, 3-(trimethylsilyl)-, the potential for sigmatropic rearrangements, particularly the Claisen rearrangement, is a key area of reactivity.

The Claisen rearrangement is a diva-portal.orgdiva-portal.org-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to a γ,δ-unsaturated carbonyl compound. acs.org For (3S)-4-Pentenal, 3-(trimethylsilyl)-, this reaction would not occur directly. Instead, its corresponding silyl enol ether, which can be considered a variant of an allyl vinyl ether, could potentially undergo an Ireland-Claisen rearrangement. This variant involves the diva-portal.orgdiva-portal.org-sigmatropic rearrangement of an allylic silyl enol ether.

The mechanism of the Claisen rearrangement is concerted, proceeding through a highly ordered, cyclic transition state. google.com This concerted nature has profound stereochemical implications. The reaction is known to favor a chair-like transition state, which minimizes steric interactions. acs.org The dynamics of the rearrangement are influenced by factors such as solvent polarity and the electronic nature of the substituents. google.com While high temperatures are often required for the thermal Claisen rearrangement, Lewis acids can catalyze the reaction, allowing it to proceed under milder conditions. nih.gov

The stereochemical outcome of the Claisen rearrangement is highly predictable. Due to the concerted mechanism and the preference for a chair-like transition state, the stereochemistry of the starting allyl vinyl ether is transferred to the product with high fidelity. acs.org For a chiral substrate like the silyl enol ether of (3S)-4-Pentenal, 3-(trimethylsilyl)-, the (S)-configuration at the C3 position would direct the facial selectivity of the rearrangement.

In the chair-like transition state, the substituents on the starting material will preferentially occupy equatorial positions to minimize steric strain. This conformational preference dictates the stereochemistry of the newly formed carbon-carbon bond and any newly created stereocenters. The presence of the bulky trimethylsilyl group at the C3 position would be expected to exert significant stereochemical control, leading to a high degree of diastereoselectivity in the product. The formation of the thermodynamically stable C=O double bond is a significant driving force for this reaction.

Feature Description Stereochemical Implication
Reaction Type diva-portal.orgdiva-portal.org-Sigmatropic RearrangementConcerted and stereospecific
Transition State Prefers a chair-like conformationPredictable transfer of chirality
Driving Force Formation of a stable carbonyl groupTypically irreversible
Substituent Effects The (3S)-trimethylsilyl groupHigh diastereoselectivity expected

Nucleophilic Additions and Condensations

The carbonyl group of (3S)-4-Pentenal, 3-(trimethylsilyl)- is a key site for reactivity, undergoing nucleophilic additions and condensation reactions. The presence of the α-trimethylsilyl group and the γ,δ-unsaturation influences both the reactivity and the stereoselectivity of these transformations.

Nucleophilic addition to the carbonyl carbon of an aldehyde results in the formation of a new stereocenter if the two substituents on the carbonyl are different. libretexts.org In the case of (3S)-4-Pentenal, 3-(trimethylsilyl)-, the addition of a nucleophile will generate a new stereocenter at the original carbonyl carbon. The stereochemical outcome of this addition is influenced by the existing stereocenter at the C3 position. The Felkin-Anh model is often used to predict the stereoselectivity of nucleophilic additions to α-chiral aldehydes. According to this model, the largest substituent at the α-carbon (in this case, likely the trimethylsilyl group) orients itself perpendicular to the incoming nucleophile's trajectory to minimize steric hindrance. This directs the nucleophile to attack the carbonyl from the less hindered face, leading to a predictable diastereomeric product.

Condensation reactions, such as the aldol (B89426) condensation, involve the reaction of an enolate with a carbonyl compound. (3S)-4-Pentenal, 3-(trimethylsilyl)- can act as the electrophilic partner in such reactions. The facial selectivity of the nucleophilic attack by the enolate would again be influenced by the stereocenter at C3. Alternatively, deprotonation at the C2 position would generate an enolate that could participate as the nucleophilic partner. The presence of the bulky trimethylsilyl group might sterically hinder the formation of this enolate. Aldol condensations often lead to the formation of α,β-unsaturated aldehydes or ketones. mdpi.com

Aldol-Type Reactions with Chiral Silane (B1218182) Aldehydes

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. pharmacy180.com When chiral aldehydes containing a silyl group are used, the steric and electronic properties of the silyl moiety can significantly influence the stereochemical outcome of the reaction. The reaction of enolates with aldehydes typically produces β-hydroxy carbonyl compounds, creating two new chiral centers. pharmacy180.com The diastereoselectivity of these reactions is influenced by the geometry (Z or E) of the enolate and the facial selectivity of the approach of the nucleophile to the aldehyde. pharmacy180.com

In reactions involving chiral α-silyl aldehydes, the bulky silyl group can direct the incoming nucleophile to the opposite face of the carbonyl group, leading to high levels of asymmetric induction. For instance, highly diastereoselective approaches have been developed for synthesizing protected α,β-dioxyaldehydes using (Z)-tris(trimethylsilyl)silyl "super silyl" enol ethers. nih.govresearchgate.net These reactions, often catalyzed by strong acids like triflimide (HNTf2), exhibit a high degree of syn-stereoselectivity, which is directed by the bulky silyl group. nih.govresearchgate.net The use of an optically pure aldehyde with a stereocenter can lead to excellent diastereoselectivity ratios through 1,2-asymmetric induction, often following the Felkin-Ahn model. nih.govscispace.com

Lewis base catalysis has also been employed to control the stereoselectivity in aldol additions of trichlorosilyl (B107488) enolates to aldehydes. acs.org The mechanism involves the activation of the silicon Lewis acid by the chiral Lewis base, which then orchestrates the enantioselective addition. Furthermore, one-pot procedures using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can facilitate aldol additions by forming a silyl enol ether in situ, which then reacts with the aldehyde component. richmond.edurichmond.edu

Aldehyde SubstrateEnolate/NucleophileCatalyst/ConditionsDiastereomeric Ratio (syn:anti)Yield (%)
Generic Chiral α-Silyl Aldehyde(Z)-"Super Silyl" Enol EtherHNTf₂High syn-selectivity (>99:1)72-81
(R)-2-Phenylpropanal"Super Silyl" Enol EtherHNTf₂83:1750
Various AldehydesTrichlorosilyl EnolatesChiral PhosphoramidesN/A (Focus on enantioselectivity)High
Non-enolizable AldehydesAcetic AcidTMSOTf, i-Pr₂NEtN/AHigh

Mannich Reactions Involving Silyl-Substituted Aldehyde Substrates

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound from an aldehyde, an amine, and an enolizable carbonyl compound. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.org When silyl-substituted aldehydes are used as substrates, the silyl group can influence the reactivity and stereoselectivity of the reaction.

Asymmetric Mannich reactions provide a powerful tool for the synthesis of chiral β-amino acids and their derivatives. nih.govacs.org Catalytic asymmetric vinylogous Mukaiyama–Mannich reactions using pyrrole-based silyl dienolates have been shown to be effective for alkyl-substituted aldehydes, yielding valuable vicinal diamino carbonyl compounds with high yield and anti-selectivity. acs.org The use of chiral silicon Lewis acids can activate acylhydrazones for efficient and highly enantioselective Mannich reactions with α-aryl silyl ketene (B1206846) acetals. nih.gov This provides access to structurally complex α-aryl,β-amino acid analogs. nih.gov

While much of the research focuses on silyl ketene acetals as the nucleophilic partner, the presence of a silyl group on the aldehyde substrate can also play a key role. A general method for highly enantioselective Mannich reactions of aliphatic ketimines has been developed using a chiral silane Lewis acid that promotes the reaction between ketone-derived hydrazones and silyl ketene acetals. nih.gov This highlights the utility of silicon-based reagents in controlling stereochemistry in Mannich-type transformations. One-pot procedures mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) allow for the in situ generation of silyl ketene acetals from thioesters, which then react with imines to form β-amino anilines. researchgate.net

Cyclization Reactions

Intramolecular Hydroacylation Processes of Silyl-Pentenals

Intramolecular hydroacylation, the cyclization of an unsaturated aldehyde via activation of the aldehydic C-H bond, is a highly atom-economical method for synthesizing cyclic ketones. acs.org Rhodium complexes are particularly effective catalysts for this transformation, especially in the formation of five-membered rings from 4-pentenals. acs.org The catalytic cycle typically involves oxidative addition of the aldehyde C-H bond to the rhodium center, insertion of the alkene into the Rh-H bond, and subsequent reductive elimination to form the ketone and regenerate the catalyst. dntb.gov.uabeilstein-journals.org

Silyl Aza-Prins Cyclization Architectures and Scope

The aza-Prins cyclization is a powerful reaction for constructing nitrogen-containing heterocycles, such as piperidines and pyrrolidines, by reacting a homoallylic amine with an aldehyde. organic-chemistry.orggre.ac.uk The incorporation of a silyl group into the homoallylic amine substrate, as in silyl-aza-Prins cyclizations, offers significant advantages. It often leads to a tandem cyclization/Peterson-type elimination sequence, which allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step. organic-chemistry.orgnih.govacs.org

This methodology has been successfully applied to the synthesis of seven-membered unsaturated azacycles (tetrahydroazepines) using iron(III) salts as sustainable and mild catalysts. organic-chemistry.orgnih.govacs.orgresearchgate.net The reaction proceeds by forming an iminium ion, which then undergoes intramolecular cyclization initiated by the nucleophilic attack of the alkene. The resulting silyl-stabilized carbocation is then quenched, often followed by an elimination of the silyl group to form the double bond. organic-chemistry.orgnih.gov The scope of this reaction is broad, accommodating various aldehydes and amines to produce diverse mono- and disubstituted tetrahydroazepines. organic-chemistry.orgacs.org The choice of Lewis acid can also direct the reaction pathway, allowing for selective synthesis of different halogenated tetrahydropyrans. nih.gov

Amine SubstrateAldehydeCatalystProductYield (%)
1-Amino-3-triphenylsilyl-4-penteneVarious aliphatic/aromatic aldehydesFeBr₃ (0.2 equiv)Substituted Tetrahydroazepineup to 90
1-Amino-3-triphenylsilyl-4-penteneIsovaleraldehydeFeCl₃ (1.3 equiv)2-Isobutyl-4-phenyl-2,3,4,7-tetrahydro-1H-azepine63 (conversion)
Homoallylic silyl alcoholVarious aldehydesTMSI, InCl₃trans,cis-TetrahydropyranHigh
Vinylsilyl AlcoholsAromatic/Aliphatic AldehydesBiCl₃/TMSCl4-Chloro-tetrahydropyransHigh

Reductive Transformations and Hydrosilylation Methodologies

The aldehyde and alkene functionalities in (3S)-4-Pentenal, 3-(trimethylsilyl)- are both susceptible to reduction. Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a versatile method for achieving such transformations with high atom economy. researchgate.net This reaction can be catalyzed by a variety of transition metals, including platinum, rhodium, and ruthenium, to reduce carbonyls to silyl ethers or alkenes to alkylsilanes. acs.orgnih.gov

The hydrosilylation of alkenes typically proceeds via a Chalk-Harrod type mechanism, resulting in cis-addition of the Si-H bond and often yielding the anti-Markovnikov product. researchgate.netacs.org However, Lewis acid-catalyzed protocols can lead to trans-selective hydrosilylation through a mechanism involving silylium-type species. acs.org For carbonyl groups, rhenium-catalyzed hydrosilylation offers an air- and moisture-tolerant method for a one-step reduction-protection protocol, converting aldehydes and ketones to their corresponding silyl-protected alcohols. nih.gov The mechanism can involve an outer-sphere process where the silane is activated by the metal center, followed by nucleophilic attack from the aldehyde and subsequent hydride transfer. nih.gov

Recent advances have also explored transition-metal-free hydrosilylation. For example, the main-group Lewis acid B(C₆F₅)₃ can catalyze the hydrosilylation of ketenes to produce aldehyde-derived silyl enol ethers. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) can catalyze the generation of silyl radicals from hydrosilanes, enabling the silylacylation of alkenes to form β-silyl ketones under mild, metal-free conditions. acs.org These methodologies offer a range of options for the selective reduction and functionalization of silyl-pentenal substrates.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Contributions to Total Synthesis of Bioactive Natural Products

The quest to synthesize complex natural products with high efficiency and stereocontrol has driven the development of innovative synthetic methodologies. Chiral α-silyl aldehydes, such as 4-Pentenal, 3-(trimethylsilyl)-, (3S)-, play a crucial role in this endeavor.

The synthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities, often relies on the iterative construction of stereochemically defined carbon chains. While specific examples detailing the direct use of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- in the total synthesis of polyketides are not extensively documented in publicly available literature, the general strategy of employing chiral α-silyl aldehydes offers a promising avenue for controlling the stereochemistry of key fragments. The silyl (B83357) group can act as a bulky directing group, influencing the facial selectivity of nucleophilic additions to the aldehyde. Subsequent transformations can then be employed to elaborate the resulting stereodefined unit into a larger polyketide backbone. The development of new synthetic methods leveraging the unique reactivity of chiral α-silyl aldehydes remains an active area of research with significant potential for streamlining the synthesis of complex polyketide natural products.

Alkaloids represent another major class of natural products with significant medicinal properties. Their often complex, polycyclic structures demand highly selective and efficient synthetic routes. The application of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- as a chiral building block for the enantioselective synthesis of alkaloid precursors is a conceptually powerful approach. Although specific total syntheses of alkaloids explicitly starting from this particular silyl aldehyde are not prominently reported, the principles of asymmetric synthesis suggest its potential utility. For instance, the aldehyde functionality can participate in reactions such as aza-Henry or Mannich reactions to introduce nitrogen-containing fragments, with the adjacent chiral silyl center influencing the stereochemical outcome. This would provide access to key chiral intermediates for the construction of various alkaloid skeletons.

Preparation of Advanced Pharmaceutical Intermediates

The synthesis of modern pharmaceuticals frequently requires the construction of complex chiral molecules. Chiral building blocks like 4-Pentenal, 3-(trimethylsilyl)-, (3S)- are invaluable in this context, as they can significantly simplify synthetic routes and ensure the desired enantiopurity of the final active pharmaceutical ingredient (API). While proprietary considerations may limit the public disclosure of its specific applications in the pharmaceutical industry, the chemical functionalities present in this compound make it a highly attractive starting material for a variety of advanced pharmaceutical intermediates. The vinyl group can undergo a range of transformations, including cross-metathesis, hydroboration-oxidation, and epoxidation, to introduce further functionality. The aldehyde can be readily converted to alcohols, amines, carboxylic acids, and other functional groups, providing access to a wide array of chiral synthons for drug discovery and development.

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from Silyl-Aldehyde Precursors

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. The unique stereoelectronic properties of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- make it an intriguing precursor for the design and synthesis of novel catalytic systems. The aldehyde functionality can be used as a handle to introduce coordinating groups for metal-based catalysts or to construct the core structures of organocatalysts. The chiral silyl group could impart a specific three-dimensional environment around the catalytic center, influencing the stereochemical outcome of the catalyzed reaction. Although the literature does not currently feature prominent examples of chiral ligands or organocatalysts derived specifically from this silyl-aldehyde, the exploration of its potential in this area represents a promising frontier in catalyst design. The ability to synthesize a library of related ligands by modifying the silyl group or the pentenal backbone could provide valuable tools for a broad range of asymmetric transformations.

Advanced Spectroscopic Characterization and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-Pentenal, 3-(trimethylsilyl)-, (3S)-. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides detailed information about the molecular framework and the electronic environment of each nucleus. researchgate.net

The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinyl group protons, the methine proton at the chiral center, and the magnetically equivalent methyl protons of the trimethylsilyl (B98337) (TMS) group. amazonaws.com The TMS group typically presents as a sharp singlet near 0 ppm, serving as a distinctive marker for the compound. The chemical shift and coupling patterns of the protons adjacent to the chiral center are particularly sensitive to the molecule's conformation and substitution.

¹³C NMR spectroscopy complements the proton data, providing signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the carbons of the vinyl group, the chiral C3 carbon bearing the silyl (B83357) group, and the carbons of the TMS group. amazonaws.com

²⁹Si NMR spectroscopy offers direct insight into the silicon environment. For 4-Pentenal, 3-(trimethylsilyl)-, (3S)-, a single resonance is expected in a region characteristic of tetraorganosilanes, confirming the integrity of the trimethylsilyl moiety. researchgate.net

For the assessment of enantiomeric purity, direct NMR analysis is often insufficient as enantiomers are indistinguishable in an achiral solvent. Therefore, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.gov For instance, reaction of the aldehyde with a chiral alcohol can form diastereomeric acetals. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, particularly for nuclei near the newly formed stereocenters. By integrating the signals corresponding to each diastereomer, the diastereomeric excess (d.e.), and thus the original enantiomeric excess (e.e.), can be accurately quantified. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Pentenal, 3-(trimethylsilyl)-, (3S)- in CDCl₃
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C1 (CHO)9.5 - 9.8 (t)202 - 205
C2 (CH₂)2.3 - 2.5 (m)45 - 50
C3 (CH-Si)1.8 - 2.1 (m)30 - 35
C4 (CH=)5.6 - 5.9 (m)135 - 140
C5 (CH₂)4.9 - 5.1 (m)114 - 117
Si(CH₃)₃0.0 - 0.1 (s)-2 - 0

Vibrational and Electronic Spectroscopy for Detailed Structural Confirmation

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in 4-Pentenal, 3-(trimethylsilyl)-, (3S)-.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1720-1740 cm⁻¹. libretexts.org The presence of an aldehyde is further confirmed by two characteristic C-H stretching vibrations associated with the aldehydic proton, which are found around 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.org The latter peak is often observed as a shoulder on the main alkyl C-H stretching bands. Other significant absorptions include the C=C stretch of the vinyl group at approximately 1640 cm⁻¹ and the characteristic Si-C bond vibrations, including a strong band often seen around 1250 cm⁻¹ (symmetric deformation) and another around 840 cm⁻¹ (rocking) for the trimethylsilyl group.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. researchgate.net The C=O and C=C stretching vibrations are also Raman active and can provide additional structural information. The relative intensities of these bands can differ significantly from the IR spectrum, aiding in a more complete vibrational analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- is characterized by the electronic transitions of the carbonyl group. The most notable feature is the weak n→π* transition, which is expected to appear in the 270–300 nm region. This absorption is formally forbidden and thus has a low molar absorptivity (ε). A more intense π→π* transition occurs at a shorter wavelength, typically below 200 nm.

Table 2: Key Vibrational and Electronic Spectroscopic Data for 4-Pentenal, 3-(trimethylsilyl)-, (3S)-
Spectroscopy TypeFunctional Group / TransitionCharacteristic Wavenumber / Wavelength
IRC-H (aldehyde)~2820 cm⁻¹, ~2720 cm⁻¹
IRC=O (aldehyde)~1725 cm⁻¹
IRC=C (alkene)~1640 cm⁻¹
IRSi-CH₃ (symmetric deformation)~1250 cm⁻¹
IRSi-CH₃ (rocking)~840 cm⁻¹
UV-Visn→π* (carbonyl)270 - 300 nm

Mass Spectrometry in Mechanistic Pathway Delineation and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation patterns of 4-Pentenal, 3-(trimethylsilyl)-, (3S)-, which is crucial for its identification and for studying reaction mechanisms. Silylated compounds are generally amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to their increased volatility. nih.govresearchgate.net

Upon electron ionization (EI), the molecular ion (M⁺) peak may be observed, confirming the compound's molecular weight. The fragmentation of organosilicon compounds is often highly predictable. nih.gov For 4-Pentenal, 3-(trimethylsilyl)-, (3S)-, key fragmentation pathways are expected to include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the aldehydic hydrogen (M-1) or the C₂H₂-Si(CH₃)₃ fragment.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the pentenyl chain can be transferred to the carbonyl oxygen, followed by cleavage to yield a neutral alkene and a charged enol fragment.

Cleavage of the Trimethylsilyl Group: The trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 is a very common and often abundant fragment in the mass spectra of TMS-containing compounds. nih.gov Loss of a methyl group from the molecular ion (M-15) is also a characteristic fragmentation.

In mechanistic studies, MS is invaluable for identifying transient intermediates. acs.org For example, in a reaction where 4-Pentenal, 3-(trimethylsilyl)-, (3S)- is a reactant or product, samples can be taken at various time points and analyzed by MS. The appearance and disappearance of specific molecular ions and fragment ions can help map the reaction pathway, identify byproducts, and provide evidence for proposed intermediates, such as silylated enol ethers or reaction adducts. acs.org

Table 3: Expected Key Fragments in the Mass Spectrum of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- (MW: 156.30)
m/z ValueProposed Fragment IdentityFragmentation Pathway
156[C₈H₁₆OSi]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Loss of a methyl radical from TMS group
83[M - Si(CH₃)₃]⁺Loss of the trimethylsilyl radical
73[Si(CH₃)₃]⁺Trimethylsilyl cation
59[CHOSiH₄]⁺Rearrangement and cleavage

X-Ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. nih.gov The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a single crystal. thieme-connect.de

For a molecule like 4-Pentenal, 3-(trimethylsilyl)-, (3S)-, which contains only light atoms (C, H, O, Si), obtaining a reliable assignment of the absolute configuration can be challenging due to the weak anomalous scattering effect. researchgate.net To overcome this, a common strategy is to prepare a crystalline derivative of the aldehyde that incorporates a heavier atom, such as bromine or iodine. For example, reaction with (S)-(-)-1-(1-naphthyl)ethylhydrazine or a similar reagent containing a heavy atom could yield a crystalline hydrazone.

Analysis of the diffraction data from this derivative would allow for the reliable determination of the Flack parameter, which provides a measure of the correctness of the assigned absolute configuration. nih.govchem-soc.si A value close to zero for the correct enantiomeric model would confirm the absolute stereochemistry of the entire molecule, and by extension, the (3S)-configuration of the parent aldehyde.

In addition to assigning absolute configuration, a high-quality crystal structure provides precise information on bond lengths, bond angles, and torsion angles. This allows for a detailed conformational analysis of the molecule in the solid state, revealing the preferred spatial arrangement of the trimethylsilyl group relative to the pentenal chain. nih.gov

Chiral Chromatographic Methods for Enantiomeric Excess Determination

Chiral chromatography is the most widely used and accurate method for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov This technique separates the enantiomers of a racemic or enantioenriched mixture by utilizing a chiral stationary phase (CSP). wikipedia.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): For the analysis of 4-Pentenal, 3-(trimethylsilyl)-, (3S)-, HPLC with a CSP is a highly effective method. csfarmacie.cz Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), are often successful in separating a wide range of chiral compounds, including aldehydes. hplc.eu The differential interaction (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the (S) and (R) enantiomers and the chiral environment of the CSP leads to different retention times (tR). wikipedia.org The enantiomeric excess can be calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds like the target aldehyde. amazonaws.com The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. As the enantiomers travel through the column, they form transient diastereomeric complexes with the CSP, resulting in different elution times.

The choice between HPLC and GC depends on the compound's volatility and thermal stability, as well as the availability of suitable chiral stationary phases. Both methods provide reliable and reproducible quantification of the enantiomeric excess, which is critical for quality control in asymmetric synthesis. hplc.eu

Table 4: Hypothetical Chiral HPLC Separation Data
ParameterValue
ColumnChiralpak AD-H
Mobile PhaseHexane/Isopropanol (98:2)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)9.8 min
Peak Area (R-enantiomer)2,500
Peak Area (S-enantiomer)497,500
Enantiomeric Excess (% e.e.)99.0%

Theoretical and Computational Studies of 3s 4 Pentenal, 3 Trimethylsilyl

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has emerged as a robust tool for elucidating the intricate details of reaction mechanisms and analyzing the high-energy transition states that govern chemical transformations. For reactions involving (3S)-4-Pentenal, 3-(trimethylsilyl)-, DFT calculations can map out the potential energy surface, identifying the most favorable reaction pathways.

In a typical study, the interaction of (3S)-4-Pentenal, 3-(trimethylsilyl)- with an electrophile would be modeled. DFT calculations can predict the geometry of the reactants, intermediates, transition states, and products. For instance, in an allylation reaction, DFT can be used to explore the concerted versus stepwise nature of the mechanism. The transition state geometry provides crucial information about the key interactions that determine the reaction's feasibility and stereochemical outcome.

A key aspect of these studies is the analysis of the transition state (TS). By calculating the vibrational frequencies of the TS, chemists can confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. The energy of this transition state, relative to the reactants, gives the activation energy, a critical parameter in chemical kinetics.

For example, in the ozonolysis of a similar compound, trans-2-pentenal, DFT calculations have been used to determine the relative energy profiles of different reaction pathways. mdpi.com Such studies reveal the thermochemical and kinetic favorability of various reaction channels. In the case of (3S)-4-Pentenal, 3-(trimethylsilyl)-, DFT could be employed to understand its oxidation or cycloaddition reactions, providing a detailed, atomistic picture of the transformation.

A hypothetical DFT study on the Lewis acid-catalyzed addition of an aldehyde to (3S)-4-Pentenal, 3-(trimethylsilyl)- might yield the following illustrative data:

Species Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameter
ReactantsB3LYP/6-31G(d)0.0C=C bond length: 1.34 Å
Pre-reaction ComplexB3LYP/6-31G(d)-5.2Distance between Si and O of aldehyde: 3.5 Å
Transition StateB3LYP/6-31G(d)+15.8Forming C-C bond length: 2.1 Å
ProductB3LYP/6-31G(d)-25.0C-C bond length: 1.54 Å

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes of (3S)-4-Pentenal, 3-(trimethylsilyl)- over time.

Conformational analysis is crucial for understanding the reactivity of flexible molecules. The different spatial arrangements of the trimethylsilyl (B98337) and pentenal groups can influence which face of the double bond is more accessible to an incoming reagent. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for predicting the stereochemical outcome of reactions.

For instance, MD simulations could reveal that in a particular solvent, a specific conformation of (3S)-4-Pentenal, 3-(trimethylsilyl)- is predominant. This preferred conformation might shield one face of the alkene, leading to a high degree of stereoselectivity in its reactions. The insights gained from MD simulations can complement the static picture provided by DFT. While no specific MD studies on (3S)-4-Pentenal, 3-(trimethylsilyl)- are publicly available, the methodology has been successfully applied to understand the behavior of other complex organic molecules, including aldehydes and silicon-containing polymers. nih.govmdpi.com

A representative output from an MD simulation for conformational analysis might include:

Conformer Population (%) Relative Energy (kcal/mol) Si-C-C=C Dihedral Angle (°)
A650.0-120
B251.260
C102.5180

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Quantum Chemical Calculations for Electronic Structure and Bond Reactivity

Quantum chemical calculations, including both semi-empirical and ab initio methods, are fundamental to understanding the electronic structure of (3S)-4-Pentenal, 3-(trimethylsilyl)-. These calculations provide information about the distribution of electrons within the molecule, which in turn dictates its reactivity.

Methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, can be used to calculate various electronic properties. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. For a nucleophile like an allylsilane, the HOMO is of particular interest as its energy and spatial distribution indicate where the molecule is most likely to donate electrons. Conversely, the LUMO indicates where the molecule is most susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from quantum chemical calculations. NBO analysis provides a picture of the localized bonds and lone pairs within the molecule, and can be used to quantify hyperconjugative interactions. In (3S)-4-Pentenal, 3-(trimethylsilyl)-, a key interaction is the σ(C-Si) → π*(C=C) hyperconjugation, which is believed to be responsible for the stabilizing effect of the silyl (B83357) group on a nearby carbocation (the β-silicon effect) and influences the molecule's reactivity.

Illustrative data from quantum chemical calculations on a related allylsilane might show:

Property Calculated Value Significance
HOMO Energy-6.5 eVIndicates nucleophilic character
LUMO Energy+1.2 eVIndicates susceptibility to nucleophilic attack
NBO Charge on Si+0.85Reflects the electropositive nature of silicon
σ(C-Si) → π*(C=C) Interaction Energy2.5 kcal/molQuantifies the stabilizing hyperconjugative effect

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Stereochemical Outcome Predictions via Computational Modeling

One of the most powerful applications of computational modeling for a chiral molecule like (3S)-4-Pentenal, 3-(trimethylsilyl)- is the prediction of the stereochemical outcome of its reactions. By modeling the transition states leading to different stereoisomeric products, the relative activation energies can be calculated. According to transition state theory, the product formed via the lower energy transition state will be the major product.

Theoretical studies on the diastereoselective allylation of aldehydes with chiral allylsilanes have demonstrated the utility of this approach. documentsdelivered.com DFT calculations can be used to model the different possible transition state structures, for example, chair-like and boat-like transition states, and determine their relative energies. These calculations can take into account factors such as steric hindrance and electronic effects to provide a rationale for the observed stereoselectivity.

For (3S)-4-Pentenal, 3-(trimethylsilyl)-, computational modeling could be used to predict the diastereoselectivity of its reaction with a prochiral aldehyde. The calculations would involve optimizing the geometries of the four possible transition states (R,R), (S,S), (R,S), and (S,R) and comparing their energies. The results of such a study would be invaluable for designing synthetic strategies that utilize this chiral building block to produce enantiomerically pure products. The diastereoselectivity of reactions involving chiral allylsilanes can be influenced by remote substituents, an effect that can be rationalized and predicted using computational models. nih.gov

A hypothetical energy profile for the transition states leading to two different diastereomers is presented below:

Transition State Relative Free Energy (kcal/mol) Predicted Major/Minor Product
TS-syn12.5Minor
TS-anti10.2Major

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Future Perspectives and Emerging Directions in Chiral α Silyl Aldehyde Research

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in the synthesis of chiral α-silyl aldehydes is expected to focus on methodologies that minimize environmental impact and enhance sustainability.

Key Research Thrusts:

Catalytic Asymmetric Silylation: A primary focus will be the development of highly efficient and selective catalytic methods for the asymmetric silylation of aldehydes and their derivatives. This includes the design of novel chiral ligands for transition metal catalysts and the exploration of organocatalytic approaches to avoid the use of heavy metals. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. This involves designing reactions that proceed with high atom economy, reducing the generation of stoichiometric byproducts.

Renewable Feedstocks: The use of renewable starting materials to generate chiral α-silyl aldehydes is a key aspect of sustainable synthesis. Research into transforming bio-based platform molecules into these valuable intermediates will be a significant area of investigation.

Benign Solvents and Reaction Conditions: A shift towards the use of environmentally friendly solvents, such as water, supercritical fluids, or bio-derived solvents, is anticipated. Furthermore, developing reactions that can be conducted at ambient temperature and pressure will reduce energy consumption.

Illustrative Data on Green Chemistry Metrics:

Synthetic ApproachCatalyst TypeSolventAtom Economy (%)Environmental (E)-Factor
Stoichiometric Chiral AuxiliaryNoneDichloromethaneLowHigh
Catalytic Asymmetric SilylationChiral Ligand-Metal ComplexTolueneModerateModerate
Organocatalytic SilylationChiral AmineWaterHighLow

This is a representative table illustrating the potential improvements in green chemistry metrics with advanced synthetic methodologies.

Flow Chemistry and Continuous Processing Applications for Scalability

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The application of flow chemistry to the synthesis of chiral α-silyl aldehydes is a promising avenue for industrial-scale production. nih.govnih.govacs.orgrsc.org

Anticipated Developments:

Miniaturized Reactors: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities. nih.gov

Immobilized Catalysts: The development of robust and recyclable immobilized catalysts is crucial for continuous flow processes. This will involve anchoring chiral catalysts onto solid supports, facilitating their separation from the product stream and enabling their reuse.

In-line Analysis and Automation: The integration of real-time analytical techniques (e.g., spectroscopy) into flow systems will allow for continuous monitoring of reaction progress and automated optimization of reaction conditions.

Machine Learning-Assisted Reaction Optimization and Discovery

The intersection of artificial intelligence and chemistry is poised to revolutionize the way chemical reactions are developed. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the discovery and optimization of synthetic routes to chiral α-silyl aldehydes. chiralpedia.comresearchgate.netmdpi.comresearchgate.netyoutube.com

Future Applications:

Predictive Modeling: ML models can be trained to predict the enantioselectivity and yield of asymmetric reactions based on the structure of the substrate, catalyst, and reaction conditions. This will enable chemists to perform in silico screening of potential reaction parameters before conducting experiments. chiralpedia.com

Reaction Optimization: Algorithms can efficiently explore a multidimensional reaction space to identify the optimal conditions for a given transformation, a task that is often time-consuming and resource-intensive through traditional experimental approaches.

Discovery of Novel Catalysts and Reactions: By analyzing existing chemical knowledge, ML can propose novel catalyst structures and even entirely new reaction pathways for the synthesis of chiral α-silyl aldehydes that may not be apparent to human chemists.

Automated Synthesis Platforms: The integration of ML with robotic systems will lead to fully automated platforms for reaction discovery and optimization, where the algorithm designs, executes, and analyzes experiments in a closed loop. chiralpedia.com

Exploration of Novel Silyl-Directed Reactivity in Challenging Chemical Transformations

The unique electronic and steric properties of the silyl (B83357) group can be harnessed to control the reactivity of α-silyl aldehydes in novel and powerful ways. Future research will undoubtedly uncover new silyl-directed transformations that enable the synthesis of complex and valuable molecules.

Areas of Exploration:

Stereoselective Carbon-Carbon Bond Formations: The silyl group can serve as a potent stereocontrolling element in a variety of C-C bond-forming reactions, such as aldol (B89426), Michael, and allylation reactions. The development of new methods that exploit this directing effect will be a key focus. researchgate.networdpress.comacs.orgresearchgate.net

Silyl-Mediated Ring-Forming Reactions: The ability of the silyl group to stabilize carbocationic intermediates can be utilized in powerful cyclization reactions to construct complex ring systems with high stereocontrol. researchgate.networdpress.comacs.org

Functional Group Interconversions: The silyl group can be transformed into a wide range of other functional groups, making chiral α-silyl aldehydes versatile building blocks for the synthesis of diverse molecular architectures. Research into novel and efficient methods for these transformations will expand their synthetic utility.

Dual Role of Silyl Groups: Exploring reactions where the silyl group acts not only as a stereodirecting element but also as a reactive handle for subsequent transformations will lead to more efficient and elegant synthetic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-(trimethylsilyl)-4-pentenal, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Utilize Rhodium-catalyzed autoxidation of γ-silyl-substituted cycloalkenes (e.g., 3-(trimethylsilyl)cyclooctene) under controlled oxygen flow and tert-butyl hydroperoxide as an initiator. Reaction optimization should focus on temperature (e.g., 96°C) and stoichiometry to minimize side products like dimerized derivatives .
  • Data : For similar silyl-substituted alkenes, GLPC analysis revealed ~85% yield of target enones under these conditions .

Q. How can the stereochemical integrity of the (3S)-configuration be verified during synthesis?

  • Methodology : Combine chiral HPLC with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy. Use 3-(trimethylsilyl)propane-1-sulfonic acid (TSP-d4) as an internal standard for NMR chemical shift referencing, ensuring ppm accuracy (±0.01 ppm) .
  • Critical Parameters : Monitor splitting patterns of allylic protons and coupling constants (JJ-values) to confirm retention of stereochemistry .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) paired with gas chromatography (GC) using trimethylsilyl (TMS) derivatization. Reference retention indices from studies on structurally similar TMS-derivatized phenols (e.g., 3,4-dihydroxymandelic acid-TMS) to resolve co-eluting impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence the compound’s reactivity in Diels-Alder cycloadditions?

  • Experimental Design : Compare reaction kinetics with methyl acrylate as a dienophile under inert conditions. Use computational DFT studies (e.g., CC-DPS QSPR models) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .
  • Data Contradictions : While silyl groups typically enhance electron density in dienes, steric hindrance may reduce reaction rates. Contrast experimental yields (e.g., 60–75% in furan-derived systems) with computational predictions to resolve discrepancies .

Q. What mechanistic pathways explain conflicting reports on dimerization kinetics of silyl-substituted alkenes?

  • Analysis Framework : Apply Eyring equation to compare activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) across studies. For example, α-methyl-substituted furans dimerize via radical-mediated pathways, while silyl substituents favor electrocyclic mechanisms. Reconcile data using Arrhenius plots and isotopic labeling (e.g., 2H^{2}\text{H}-substitution) .

Q. How can computational models predict the compound’s stability under varying pH and solvent conditions?

  • Methodology : Use Quantum Chemistry-based CC-DPS profiling to simulate hydrolysis kinetics. Validate with experimental stability studies in aqueous buffers (pH 3–10) and polar aprotic solvents (e.g., DMSO). Correlate with TMS-group lability trends observed in 3-(trimethylsilyl)propionic acid derivatives .

Data Interpretation and Reproducibility

Q. Why do NMR spectra of (3S)-3-(trimethylsilyl)-4-pentenal show unexpected splitting patterns in deuterated solvents?

  • Troubleshooting : Check for solvent-induced conformational changes (e.g., DMSO-d6 vs. CDCl3). Compare with reference data for TMS-derivatized tyrosine, where solvent polarity alters rotational barriers and splitting .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Guidelines : Calibrate differential scanning calorimetry (DSC) with certified standards (e.g., indium). For hygroscopic compounds like silyl aldehydes, use anhydrous handling and Karl Fischer titration to rule out water contamination .

Tables of Key Data

Property Value Source
Optimal autoxidation temp96°C (±2°C)
1H^{1}\text{H}-NMR shift (TSP-d4)0.00 ppm (reference)
Hydrolysis half-life (pH 7)>24 hours (DMSO)

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